Dinaline

説明

特性

IUPAC Name |

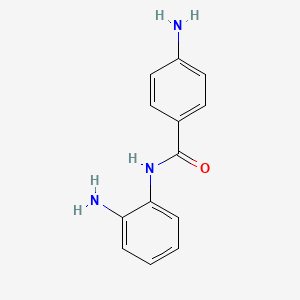

4-amino-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMGHALXLXKCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046114 | |

| Record name | Dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58338-59-3 | |

| Record name | Dinaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58338-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinalin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058338593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyldinaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-328786 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9G4Z82PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dinaline's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (4-amino-N-(2'-aminophenyl)benzamide) is a novel antineoplastic agent that has demonstrated significant preclinical efficacy against various cancer models, including colon carcinoma and acute myelocytic leukemia.[1] While its precise molecular target remains to be definitively identified, extensive research has elucidated several key mechanisms through which this compound exerts its anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its impact on cellular metabolism, cell cycle progression, and DNA integrity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided.

Core Mechanisms of Action

The antitumor activity of this compound appears to be multifactorial, stemming from its ability to disrupt several fundamental cellular processes in cancer cells. The primary hypothesized mechanism is the induction of DNA damage, likely following metabolic activation. This is supported by observations of DNA crosslinking activity and profound effects on DNA synthesis and cell cycle progression.[2] Concurrently, this compound significantly alters cellular metabolism, specifically inhibiting amino acid transport and enhancing glucose uptake.

DNA Damage and Synthesis Inhibition

An early study characterized this compound as having DNA-DNA crosslinking activity following in vivo treatment.[2] Although the specific nature of these crosslinks has not been detailed, this activity is a plausible primary mechanism for its cytotoxic effects. As an aminophenyl benzamide derivative, this compound likely undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, forming adducts and crosslinks. This damage would subsequently interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

This hypothesis is strongly supported by the consistent observation that this compound inhibits DNA synthesis. Studies have shown a significant, concentration-dependent decrease in thymidine incorporation into the DNA of cancer cells exposed to the drug.[3]

Cell Cycle Arrest at S-Phase

A hallmark of this compound's activity is the induction of a cell cycle block at the S-phase.[2][3] This is a logical consequence of DNA damage and inhibited DNA synthesis. When the replication fork encounters DNA lesions or when the machinery for DNA synthesis is impaired, a checkpoint is activated to halt progression through the S-phase, allowing time for DNA repair. If the damage is too extensive, this can trigger apoptosis. Flow cytometry analysis of this compound-treated colon carcinoma cells revealed a significant reduction in the S-phase fraction, indicating a block at the S-phase entrance.[2][3]

Altered Cellular Metabolism

This compound induces distinct and significant changes in the metabolic activity of cancer cells.

This compound has been shown to cause a concentration-dependent decrease in the sodium-dependent uptake of the amino acid analog alpha-aminoisobutyric acid (AIB).[3] This suggests an interaction with cell membrane transport proteins. Given the high demand for amino acids in rapidly proliferating cancer cells for protein synthesis and as metabolic fuel, the inhibition of their transport could contribute to the cytostatic and cytotoxic effects of this compound.

Interestingly, exposure to this compound leads to a significant enhancement of fluorodeoxyglucose (FdGlc) uptake in colon carcinoma cells.[2] This effect was observed to be synergistic when this compound was combined with the glucose metabolism inhibitor 2-deoxyglucose (dGlc), resulting in an almost 50% additional decrease in cell number compared to this compound monotherapy.[2] This suggests that this compound may induce a metabolic stress response that increases the reliance of cancer cells on glycolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

| In Vitro Efficacy of this compound and its Derivatives | ||

| Compound | Assay | IC50 Concentration |

| This compound | MTT Dye Conversion (48h) | 1 - 2.2 µg/ml |

| This compound | MTT Dye Conversion (72h) | 0.6 - 1.6 µg/ml |

| p-N-methylthis compound | MTT Dye Conversion (48h) | 1 - 2.2 µg/ml |

| p-N-methylthis compound | MTT Dye Conversion (72h) | 0.6 - 1.6 µg/ml |

| p-N-acetylthis compound | MTT Dye Conversion (48h) | 1 - 2.2 µg/ml |

| p-N-acetylthis compound | MTT Dye Conversion (72h) | 0.6 - 1.6 µg/ml |

Data from Seelig, M. H., & Berger, M. R. (1996). Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[4]

| In Vivo Efficacy of this compound and its Derivatives in Acetoxymethylmethylnitrosamine-induced Colorectal Carcinomas in Rats | |||

| Compound | Dosage (mg/kg) | T/C% (Median Tumor Volume of Treated/Control) | Mortality (%) |

| This compound | 10 | 0.4 | 87 |

| This compound | 7.7 | 16 | 47 |

| This compound | 5.9 | 10.6 | 13 |

| p-N-methylthis compound | 13.8 | 2 | 47 |

| p-N-methylthis compound | 10.6 | 5.7 | 20 |

| p-N-methylthis compound | 8.2 | 8.4 | 27 |

| p-N-methylthis compound | 6.2 | 25 | 30 |

| p-N-acetylthis compound | 11.9 | - | 100 |

| p-N-acetylthis compound | 9.1 | 18.3 | 20 |

| p-N-acetylthis compound | 7.0 | 11.1 | 13 |

| p-N-acetylthis compound | 5.3 | 21.6 | 20 |

| 5-FU + Leucovorin | 25 (each) | 81.4 | Similar to Ac-Din (7.0 mg/kg) |

Data from Seelig, M. H., & Berger, M. R. (1996). Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[4]

| Effect of this compound on Amino Acid and Glucose Uptake in SW707 Colon Carcinoma Cells | ||

| Parameter | This compound Concentration | Effect |

| Sodium-dependent AIB uptake | Concentration-dependent | Decrease to 67%-36% of control |

| Thymidine incorporation into DNA | Concentration-dependent | Decrease by 70% to 84% |

| Fluorodeoxyglucose (FdGlc) uptake (24h exposure, measured after 1 day) | 20-540 µM | 2.0- to 2.5-fold enhancement |

| Fluorodeoxyglucose (FdGlc) uptake (48h incubation) | 20-540 µM | 2.5- to 3.5-fold enhancement |

| Fluorodeoxyglucose (FdGlc) uptake (72h incubation) | 20-540 µM | 2.0-fold enhancement |

Data from Schaider, H., et al. (1995). This compound inhibits amino acid transport and proliferation of colon carcinoma cells in vitro.[3] and Schaider, H., et al. (1995). Combination treatment based on metabolic effects of this compound.[2]

Signaling Pathways and Experimental Workflows

While a definitive signaling pathway directly targeted by this compound has not been identified, the following diagrams illustrate the hypothesized mechanism of action and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and this compound Treatment

-

Cell Line: Human colon carcinoma cell line SW707.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

-

This compound Preparation: this compound (GOE 1734) is dissolved in DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 7 µM - 540 µM). The final DMSO concentration in the culture medium should be kept below 0.5%.

³H-Thymidine Incorporation Assay (DNA Synthesis)

-

Seed SW707 cells in 24-well plates and allow them to adhere overnight.

-

Expose the cells to various concentrations of this compound for 24 hours.

-

After the incubation period, add 1 µCi of ³H-thymidine to each well and incubate for an additional 4 hours.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding ice-cold 5% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.

-

Wash the precipitate twice with 5% TCA.

-

Solubilize the DNA by adding 0.5 M NaOH.

-

Neutralize the samples with an equal volume of 0.5 M HCl.

-

Transfer the samples to scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Express the results as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

-

Culture SW707 cells in culture flasks and treat with this compound for the desired time points.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 24 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Deconvolute the resulting DNA histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

³H-alpha-aminoisobutyric acid (AIB) Uptake Assay (Amino Acid Transport)

-

Plate SW707 cells in 24-well plates and grow to confluence.

-

Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Initiate the uptake by adding a buffer containing ³H-AIB (1 µCi/ml).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Measure the radioactivity of the lysate using a liquid scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the AIB uptake rate and express it as a percentage of the control.

¹⁴C-Fluorodeoxyglucose (FdGlc) Uptake Assay (Glucose Uptake)

-

Culture and treat SW707 cells with this compound as described above.

-

Following treatment, wash the cells with glucose-free medium.

-

Add glucose-free medium containing ¹⁴C-FdGlc (0.5 µCi/ml) and incubate for 30 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the radioactivity as described for the AIB uptake assay.

-

Normalize the results to the protein content and express as a percentage of the control.

Conclusion and Future Directions

This compound is a preclinical anticancer agent with a multifaceted mechanism of action. The available evidence strongly suggests that its primary mode of cytotoxicity involves the induction of DNA damage, leading to S-phase arrest and subsequent cell death. Additionally, its profound effects on cellular metabolism, including the inhibition of amino acid transport and enhancement of glucose uptake, likely contribute significantly to its antitumor activity.

While the exact molecular target of this compound remains elusive, future research should focus on:

-

Metabolic Activation Studies: Identifying the specific metabolic pathways and enzymes responsible for converting this compound into a DNA-reactive species.

-

Characterization of DNA Adducts: Isolating and structurally characterizing the DNA adducts and crosslinks formed by this compound to understand the precise nature of the DNA damage.

-

Signaling Pathway Analysis: Investigating the specific checkpoint proteins (e.g., ATM, ATR, Chk1, Chk2, p53) and signaling pathways that are activated in response to this compound-induced DNA damage and metabolic stress.

A more detailed understanding of these aspects will be crucial for the further development and potential clinical application of this compound and its derivatives.

References

- 1. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combination treatment based on metabolic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dinaline's Effect on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (also known as GOE1734 or 4-amino-N-(2'-aminophenyl)benzamide) is an antineoplastic agent that has demonstrated cytostatic and cytotoxic effects on cancer cells. A key mechanism of its action involves the perturbation of cell cycle progression. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the cell cycle, with a focus on its established effects, potential mechanisms of action, and relevant experimental methodologies. The available data indicates that this compound primarily induces a cell cycle block at the entrance to the S phase. This guide will summarize the quantitative data, outline potential signaling pathways, and provide detailed experimental protocols for researchers investigating this compound.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which ensure the orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle machinery represents a critical target for the development of novel anticancer therapies.

This compound has emerged as a compound of interest due to its inhibitory effects on cancer cell proliferation. This document synthesizes the available scientific literature to provide an in-depth guide on its specific effects on cell cycle progression.

Mechanism of Action and Effect on Cell Cycle

The primary and most consistently reported effect of this compound on the cell cycle is the induction of a block at the S phase entrance.[1] This prevents cells from initiating DNA synthesis, thereby halting their proliferation.

S Phase Arrest

Studies on the human colon carcinoma cell line SW707 have shown that exposure to this compound leads to a significant decrease in the fraction of cells in the S phase.[1] This arrest is correlated with a substantial reduction in the incorporation of thymidine into DNA, a key process during the S phase.[1]

Potential Mechanisms of Action

While the precise molecular signaling cascade leading to this compound-induced S phase arrest is not yet fully elucidated, two primary mechanisms have been suggested based on experimental observations:

-

Inhibition of Amino Acid Transport: this compound has been shown to inhibit the sodium-dependent uptake of amino acids.[1] This could disrupt cellular metabolism and the synthesis of proteins essential for S phase entry and progression.

-

DNA-DNA Crosslinking: In vivo studies have indicated that this compound possesses DNA-DNA crosslinking activity. Such lesions can create physical barriers to the DNA replication machinery, leading to replication stress and the activation of cell cycle checkpoints that halt progression into S phase.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from a study on the SW707 human colon carcinoma cell line exposed to this compound.[1]

Table 1: Effect of this compound on ³H-Thymidine Incorporation into DNA

| This compound Concentration (µM) | Decrease in Thymidine Incorporation (%) |

| 7 | 70 |

| 27 | 75 |

| 135 | 80 |

| 540 | 84 |

Table 2: Effect of this compound on S Phase Fraction

| This compound Concentration (µM) | Observation |

| Increasing Concentrations | A correlated decrease in the S phase fraction was observed. |

Signaling Pathways

Based on the known mechanisms of S phase arrest and the potential actions of this compound, a hypothetical signaling pathway can be proposed. The DNA crosslinking activity of this compound could induce replication stress, which is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activation of ATR would then lead to the phosphorylation and activation of the downstream checkpoint kinase Chk1. Activated Chk1 can then phosphorylate and inactivate Cdc25A, a phosphatase required for the activation of CDK2. Inhibition of the Cyclin E/CDK2 complex, a key driver of the G1/S transition, would ultimately lead to a block at the S phase entrance.

It is crucial to note that this pathway is a hypothesis based on the general mechanisms of S phase arrest and requires direct experimental validation for this compound.

Experimental Protocols

The following provides a detailed methodology for a key experiment to assess this compound's effect on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the cell cycle distribution of a cell line (e.g., SW707) treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

SW707 human colon carcinoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (GOE1734)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed SW707 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 7, 27, 135, 540 µM) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

-

Conclusion

This compound effectively halts cell cycle progression at the S phase entrance in colon carcinoma cells. While the complete molecular mechanism is still under investigation, available evidence points towards the inhibition of amino acid transport and the induction of DNA damage as potential initiating events. Further research is warranted to fully delineate the signaling pathways involved and to identify the direct molecular targets of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development aiming to further explore the therapeutic potential of this compound.

References

In Vitro Cytotoxicity of Dinaline and its Analogs in Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of Dinaline and its acetylated analog, CI-994 (Acetylthis compound), in the context of leukemia. While direct evidence in human leukemia cell lines is limited, this document synthesizes preclinical findings from rat leukemia models to inform future research and drug development efforts. The guide details the known mechanisms of action, presents quantitative cytotoxicity data in a structured format, outlines relevant experimental protocols, and visualizes key concepts through diagrams. The primary focus of the available in vitro data is on CI-994, a histone deacetylase (HDAC) inhibitor, and its effects on a rat acute myelocytic leukemia cell line.

Introduction

This compound, with the chemical name 4-amino-N-(2'-aminophenyl)benzamide, and its derivative CI-994 are compounds that have been investigated for their anti-neoplastic properties.[1] this compound's mode of action remains largely unknown, but it has shown a striking therapeutic index in preclinical animal models of acute myelocytic leukemia (AML).[2] Its acetylated form, CI-994, is characterized as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors represent a class of epigenetic-modifying agents that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] This guide focuses on the in vitro cytotoxic effects of these compounds on leukemia cells.

Quantitative Cytotoxicity Data

The majority of in vitro cytotoxicity data for this compound and its analogs in leukemia pertains to studies conducted on rat-derived cell lines. The following table summarizes the key quantitative findings.

| Compound | Cell Line | Cell Type | Assay | Endpoint | Value | Reference |

| CI-994 | BCLO | Brown Norway rat acute myelocytic leukemia | MTT Assay | IC50 | 2.5 µM | [4] |

| This compound | L5222 | Rat Leukemia | In vitro incubation and retransplantation | Antitumor effect | No effect observed | [5] |

Mechanism of Action

This compound

The precise molecular mechanism of this compound's antitumor activity has not been fully elucidated.[2] Preclinical studies suggest it is preferentially active in slowly growing tumors.[5]

CI-994 (Acetylthis compound)

CI-994 is a known inhibitor of histone deacetylases (HDACs), specifically targeting class I HDACs.[4] By inhibiting HDACs, CI-994 promotes the acetylation of histones, which leads to a more relaxed chromatin structure. This, in turn, can activate the transcription of genes involved in the regulation of critical cellular processes such as cell survival, proliferation, differentiation, and apoptosis.[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from a general procedure used for evaluating the cytotoxicity of CI-994.[4]

-

Cell Culture:

-

Leukemia cell lines (e.g., a panel of human AML and ALL cell lines) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

A stock solution of the test compound (this compound or CI-994) is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the test compound are added to the wells to achieve a range of final concentrations. A vehicle control (solvent only) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

The absorbance values are converted to a percentage of cell viability relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve.

-

Discussion and Future Directions

The available in vitro data on this compound and its analog CI-994 in leukemia cell lines is sparse and primarily derived from preclinical rat models. The finding that CI-994 has an IC50 of 2.5 µM in a rat AML cell line suggests potential anti-leukemic activity.[4] However, the observation that this compound was ineffective in another rat leukemia cell line highlights the need for broader screening.[5]

A significant gap in the current knowledge is the lack of data on the effects of this compound and CI-994 on a panel of human leukemia cell lines representing different subtypes of the disease (e.g., AML, ALL, CML). Future in vitro studies should aim to:

-

Determine the IC50 values of this compound and CI-994 in a diverse panel of human leukemia cell lines.

-

Investigate the effects of these compounds on cell cycle progression and apoptosis in sensitive cell lines.

-

Elucidate the specific signaling pathways modulated by this compound in leukemia cells.

-

Explore the synergistic potential of this compound and CI-994 with standard-of-care chemotherapeutic agents in human leukemia cell lines.

Such studies are crucial for validating the preclinical findings and guiding the potential clinical development of this compound or its analogs for the treatment of leukemia.

Conclusion

While this compound has shown promise in in vivo preclinical models of leukemia, its in vitro cytotoxicity profile, particularly in human leukemia cell lines, remains largely uncharacterized. Its derivative, CI-994, exhibits micromolar cytotoxic activity in a rat leukemia cell line, likely through its mechanism as an HDAC inhibitor. This technical guide summarizes the current, limited knowledge and provides a framework for future in vitro investigations that are essential to determine the therapeutic potential of this class of compounds in leukemia.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dinaline (GOE 1734): A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (GOE 1734), chemically identified as 4-amino-N-(2'-aminophenyl)benzamide, is a novel small molecule that has demonstrated significant antitumor activity in preclinical studies. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development. The mode of action of this compound is not yet fully elucidated but is reported to involve DNA crosslinking and potential modulation of cytokine signaling. Preclinical investigations have highlighted its efficacy in models of acute myelocytic leukemia and various solid tumors, particularly those with slower proliferation rates. This whitepaper summarizes the available quantitative data, outlines plausible experimental protocols, and presents logical workflows and potential signaling pathways in the format requested.

Discovery and Preclinical Rationale

This compound emerged from research focused on identifying novel chemical entities with potent anticancer properties. Early studies revealed its cytotoxic effects and antitumor activity, leading to further investigation.[1] A notable feature of this compound is its preferential activity in slowly proliferating tumors, a characteristic that distinguishes it from many conventional chemotherapeutic agents.[2] Preclinical studies in a Brown Norway rat model of human acute myelocytic leukemia demonstrated a significant "8 log leukemic cell kill," indicating a potent antileukemic effect.[2] Furthermore, this compound has shown efficacy against colorectal cancer cell lines and in vivo models.[1]

Synthesis of this compound

Proposed Synthetic Pathway:

A generalized workflow for the synthesis of this compound is depicted below.

References

Dinaline as a Precursor to CI-994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Dinaline as a chemical precursor to CI-994, a potent histone deacetylase (HDAC) inhibitor. This document provides a comprehensive overview of the chemical properties of both compounds, a detailed experimental protocol for the synthesis of CI-994 from a this compound-related precursor, and relevant quantitative data.

Introduction to this compound and CI-994

This compound, also known as 4-amino-N-(2-aminophenyl)benzamide, is an antineoplastic agent that serves as a key starting material in the synthesis of CI-994 (Tacethis compound).[1][2][3] CI-994 is a selective inhibitor of class I histone deacetylases (HDACs), which are crucial enzymes in the regulation of gene expression.[4][5] By inhibiting HDACs, CI-994 can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of significant interest in oncology research.[6][7] The chemical transformation of this compound to CI-994 involves the acetylation of the primary aromatic amine group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and CI-994 is presented below for easy comparison.

| Property | This compound | CI-994 (Tacethis compound) |

| IUPAC Name | 4-amino-N-(2-aminophenyl)benzamide | 4-(acetylamino)-N-(2-aminophenyl)benzamide |

| Synonyms | GOE 1734, PD 104208, NSC 328786 | N-Acetylthis compound, Goe 5549, PD 123654 |

| CAS Number | 58338-59-3 | 112522-64-2 |

| Molecular Formula | C₁₃H₁₃N₃O | C₁₅H₁₅N₃O₂ |

| Molecular Weight | 227.26 g/mol | 269.3 g/mol |

| Appearance | Solid | Crystalline solid |

| Purity | >98% | ≥98% |

| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol to 25 mM (with warming) | Soluble in DMSO (5 mg/ml) and DMF (1 mg/ml) |

| PubChem CID | 42725 | 2746 |

Synthesis of CI-994 from a this compound Precursor

The synthesis of CI-994 involves the acetylation of the 4-amino group of a this compound-related precursor. While a direct one-step acetylation of commercially available this compound is chemically feasible, published synthetic routes often involve a multi-step process where the acetyl group is introduced prior to the final condensation step. However, for the purpose of illustrating the core transformation, a general experimental protocol for the N-acetylation of an aromatic amine is provided below, based on established chemical principles and information derived from synthetic procedures for analogous compounds.

Experimental Protocol: N-acetylation of 4-amino-N-(2-aminophenyl)benzamide

This protocol describes a representative procedure for the acetylation of the this compound core structure to yield CI-994.

Materials:

-

4-amino-N-(2-aminophenyl)benzamide (this compound)

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-amino-N-(2-aminophenyl)benzamide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add pyridine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994).

Expected Yield:

While the specific yield for this direct acetylation is not widely reported, similar N-acetylation reactions of aromatic amines typically proceed with good to excellent yields, often in the range of 80-95%.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformation and a logical workflow for the synthesis of CI-994.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating the Antitumor Properties of Dinaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline, a novel benzamide derivative, has demonstrated significant antitumor properties in preclinical studies against various cancer types, including colorectal carcinoma and acute myelocytic leukemia. Its multifaceted mechanism of action, characterized by the inhibition of amino acid transport, induction of cell cycle arrest, and cytostatic and cytotoxic effects, positions it as a promising candidate for further oncological investigation. This technical guide provides an in-depth overview of the current understanding of this compound's antitumor effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms and logical downstream effects. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of this compound's therapeutic potential and guiding future research endeavors.

Introduction

This compound, chemically known as 4-amino-N-(2'-aminophenyl)benzamide, is an investigational antineoplastic agent that has shown efficacy in both in vitro and in vivo cancer models.[1][2] Early studies have highlighted its potent activity against colorectal cancer and acute myelocytic leukemia, suggesting a broad therapeutic window.[1][2] The primary mechanism of action appears to be multifactorial, involving the disruption of essential cellular processes such as nutrient uptake and cell cycle progression.[3] This guide synthesizes the available preclinical data on this compound, offering a detailed examination of its antitumor properties to support ongoing and future research in the field.

Quantitative Antitumor Efficacy

The antitumor activity of this compound and its derivatives has been quantified in several preclinical studies. The following tables summarize the key findings, including in vitro cytotoxicity and in vivo tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives Against Human Colon Cancer Cell Lines [1]

| Compound | Incubation Time (hours) | IC50 (µg/mL) |

| This compound | 48 | 1 - 2.2 |

| 72 | 0.6 - 1.6 | |

| p-N-methylthis compound | 48 | 1 - 2.2 |

| 72 | 0.6 - 1.6 | |

| p-N-acetylthis compound | 48 | 1 - 2.2 |

| 72 | 0.6 - 1.6 |

Table 2: In Vivo Efficacy of this compound and Its Derivatives in Acetoxymethylmethylnitrosamine-Induced Colorectal Carcinomas in Rats [1]

| Compound | Dosage (mg/kg) | T/C (%)* | Mortality (%) |

| This compound | 10 | 0.4 | 87 |

| 7.7 | 16 | 47 | |

| 5.9 | 10.6 | 13 | |

| p-N-methylthis compound | 13.8 | 2 | 47 |

| 10.6 | 5.7 | 20 | |

| 8.2 | 8.4 | 27 | |

| 6.2 | 25 | 30 | |

| p-N-acetylthis compound | 11.9 | - | 100 |

| 9.1 | 18.3 | 20 | |

| 7.0 | 11.1 | 13 | |

| 5.3 | 21.6 | 20 | |

| Control | - | - | 15 |

*T/C (%): Ratio of median tumor volume of treated group to control group, expressed as a percentage.

Table 3: Efficacy of this compound in a Rat Model of Acute Myelocytic Leukemia (BNML) [2]

| Treatment Regimen | Leukemic Cell Kill | Normal Hematopoietic Stem Cell Kill | Cure Rate |

| Repeated Daily Oral Administration | >8 log | <1 log | - |

| Daily Split-Dose Treatment | - | - | 40-50% |

Mechanism of Action

The antitumor activity of this compound is attributed to several interconnected mechanisms that disrupt cancer cell homeostasis and proliferation.

Inhibition of Amino Acid Transport

This compound has been shown to inhibit the transport of amino acids into colon carcinoma cells.[3] This effect is concentration-dependent and impacts the uptake of essential amino acids like methionine and the non-metabolizable amino acid analog α-aminoisobutyric acid (AIB).[3] The inhibition of amino acid transport likely contributes to the observed cytostatic and cytotoxic effects by limiting the building blocks necessary for protein synthesis and cell growth.

Cell Cycle Arrest

A key aspect of this compound's mechanism is its ability to induce cell cycle arrest at the S phase entrance.[3] This is evidenced by a significant decrease in thymidine incorporation into DNA following treatment.[3] By halting the cell cycle, this compound prevents cancer cells from replicating their DNA and proceeding to mitosis, thereby inhibiting tumor growth.

Metabolic Alterations

This compound also induces metabolic changes in cancer cells, notably an enhancement of fluorodeoxyglucose (FdGlc) uptake.[4][5] This suggests an alteration in glucose metabolism, which could be exploited for combination therapies. Indeed, combining this compound with the glycolysis inhibitor 2-deoxyglucose (dGlc) has been shown to produce a synergistic growth inhibitory effect in colon carcinoma cells.[4][5]

Signaling Pathways and Logical Relationships

While the precise signaling pathways modulated by this compound are not yet fully elucidated, a logical framework for its antitumor effects can be proposed based on its known mechanisms of action. The following diagrams illustrate the experimental workflow for assessing this compound's effects and a proposed logical pathway for its antitumor activity.

Caption: Experimental workflow for evaluating the antitumor properties of this compound.

Caption: Proposed logical pathway of this compound's antitumor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Human colon cancer cell lines (e.g., SW707)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.

-

Materials:

-

Cancer cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Tumor Model (Colorectal Carcinoma in Rats)

This protocol is a general guideline based on studies of chemically induced colorectal cancer in rats and can be adapted for evaluating this compound's efficacy.

-

Animal Model:

-

Male Sprague-Dawley or F344 rats, 6-8 weeks old.

-

-

Tumor Induction:

-

Induce colorectal tumors by subcutaneous injection of a carcinogen such as acetoxymethylmethylnitrosamine (AMMN) or azoxymethane (AOM). The specific dosing and schedule will depend on the chosen carcinogen and desired tumor latency.

-

-

Drug Administration:

-

Once tumors are established and palpable, randomize the animals into control and treatment groups.

-

Administer this compound orally or via intraperitoneal injection at various dose levels. The control group should receive the vehicle used to dissolve this compound.

-

Treatment can be administered daily or on a different schedule depending on the study design.

-

-

Efficacy and Toxicity Assessment:

-

Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Monitor the body weight of the animals as an indicator of toxicity.

-

Observe the animals for any signs of distress or adverse effects.

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology).

-

Record mortality rates in each group throughout the study.

-

Conclusion and Future Directions

This compound has emerged as a promising antitumor agent with a distinct mechanism of action involving the inhibition of amino acid transport and the induction of S-phase cell cycle arrest. The preclinical data summarized in this guide provide a strong rationale for its continued development. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects. A deeper understanding of its mechanism will be crucial for identifying predictive biomarkers of response and for designing rational combination therapies to enhance its therapeutic efficacy. Furthermore, comprehensive toxicological studies are warranted to establish a safe and effective dosing regimen for potential clinical trials. The synergistic effect observed with 2-deoxyglucose suggests that targeting cancer metabolism in combination with this compound could be a particularly fruitful avenue for future investigation.

References

An In-depth Technical Guide on the Core Biological Impacts of Dinaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (also known as GOE1734, PD 104208, or NSC 328786) is an antineoplastic agent that has demonstrated significant cytotoxic and antitumor activities.[1] This technical guide synthesizes the available preclinical data on this compound, focusing on its effects on fundamental cellular processes, including amino acid transport, protein metabolism, and DNA synthesis. The objective is to provide a comprehensive resource for researchers and drug development professionals interested in its mechanism of action and therapeutic potential. While the precise signaling pathways remain largely unelucidated, this paper collates key experimental findings and methodologies to facilitate further investigation.[2]

Introduction

This compound, with the chemical name 4-amino-N-(2'-aminophenyl)benzamide, is an orally active anticancer agent.[1][3] It has shown notable efficacy in preclinical models of colorectal cancer and acute myelocytic leukemia.[1][2] A key characteristic of this compound is its ability to induce reversible changes in critical metabolic pathways, including amino acid transport and protein metabolism, which are intrinsically linked to its antiproliferative effects. Despite its promising therapeutic index, the exact molecular mechanisms and signaling pathways through which this compound exerts its effects are not yet fully understood.[2]

Core Biological Effects of this compound

Impact on Amino Acid Transport and Protein Metabolism

Studies on the human colon carcinoma cell line SW707 have revealed that this compound significantly alters amino acid transport.[4] A notable observation is the concentration-dependent decrease in the sodium-dependent uptake of α-aminoisobutyric acid (AIB).[4] Conversely, after an initial decrease, sodium-dependent methionine uptake was enhanced one day after exposure to this compound, suggesting a subsequent increase in protein synthesis following drug withdrawal.[4] These findings indicate that this compound interacts with cell membrane functions related to amino acid transport, which in turn affects protein metabolism.[4]

Effects on DNA Synthesis and Cell Cycle

This compound demonstrates a potent inhibitory effect on DNA synthesis. In SW707 cells, exposure to this compound resulted in a significant decrease in thymidine incorporation into DNA by 70% to 84%.[4] This inhibition was not fully reversible in the subsequent observation period.[4] Cell cycle analysis further revealed that this compound causes a block at the entrance to the S phase, which is highly correlated with the observed changes in thymidine incorporation.[4] At lower concentrations, this compound initially causes mild cell proliferation, which transitions to a cytostatic effect.[4] Higher concentrations are directly cytostatic and subsequently cytotoxic.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Amino Acid Uptake in SW707 Cells [4]

| Amino Acid | Transport Type | Effect of this compound Exposure | Post-Exposure Recovery |

| α-aminoisobutyric acid (AIB) | Sodium-dependent | Decrease to 36-67% of control | Incomplete recovery (≤70% of control) |

| Methionine | Sodium-dependent | Initial decrease of 24-36% | Enhanced uptake after 1 day |

Table 2: Effects of this compound on DNA Synthesis and Cell Cycle in SW707 Cells [4]

| Parameter | Effect of this compound Exposure |

| Thymidine Incorporation into DNA | Decrease of 70-84% |

| Cell Cycle | Block at S phase entrance |

Table 3: In Vivo Efficacy of this compound in a Rat Tumor Model [1]

| This compound Dose (mg/kg, p.o.) | T/C% (Median Tumor Volume Ratio) |

| 10 | 0.4 |

| 7.7 | 16 |

| 5.9 | 10.6 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Drug Exposure

-

Cell Line: Human colon carcinoma cell line SW707.

-

Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

This compound Concentrations: A range of concentrations from 7 µM to 540 µM were used to study dose-dependent effects.

-

Exposure Time: Cells were exposed to this compound for 24 hours, followed by a drug-free observation period.

Amino Acid Uptake Assays

-

Radiolabeled Tracers: 3H-α-aminoisobutyric acid (AIB) and 14C-methionine were used to measure amino acid uptake.

-

Procedure:

-

SW707 cells were incubated with various concentrations of this compound.

-

Following exposure, cells were washed and incubated with the radiolabeled amino acid tracers for a defined period.

-

Uptake was stopped by washing with ice-cold buffer.

-

Intracellular radioactivity was measured using a scintillation counter to quantify amino acid uptake.

-

Sodium-dependent uptake was determined by comparing uptake in the presence and absence of sodium in the incubation buffer.

-

DNA Synthesis Assay

-

Radiolabeled Tracer: 3H-thymidine was used to measure the rate of DNA synthesis.

-

Procedure:

-

Cells were treated with this compound as described above.

-

3H-thymidine was added to the culture medium for a specific labeling period.

-

The amount of 3H-thymidine incorporated into the DNA was quantified to assess the rate of DNA synthesis.

-

Cell Cycle Analysis

-

Method: Flow cytometry.

-

Procedure:

-

This compound-treated cells were harvested and fixed.

-

Cells were stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells was measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the logical flow of this compound's known effects and a typical experimental workflow for its analysis.

Caption: Logical flow of this compound's observed biological effects.

Caption: Workflow for analyzing this compound's cellular impact.

Conclusion and Future Directions

This compound is a promising antineoplastic agent with a distinct profile of biological activity. Its primary impact appears to be the disruption of DNA synthesis and cell cycle progression, likely linked to its effects on amino acid transport and overall protein metabolism. The provided data and protocols offer a solid foundation for further research. Future investigations should aim to:

-

Identify specific protein targets of this compound to elucidate its mechanism of action at a molecular level.

-

Map the upstream signaling pathways that are modulated by this compound, leading to the observed downstream effects on the cell cycle and metabolism.

-

Conduct further in vivo studies to optimize dosing strategies and explore its efficacy in a broader range of cancer models.

A deeper understanding of this compound's impact on protein synthesis pathways will be critical for its potential translation into a clinical setting.

References

- 1. Dinalin | 58338-59-3 [chemicalbook.com]

- 2. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H13N3O | CID 42725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound inhibits amino acid transport and proliferation of colon carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Dinaline's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (also known as GOE 1734, PD 104208, and NSC 328786) is a synthetic small molecule, 4-amino-N-(2'-aminophenyl)benzamide, that has demonstrated significant antineoplastic activity in preclinical studies. Investigated primarily for its potential in treating acute myelocytic leukemia (AML) and colorectal cancer, this compound has shown a favorable therapeutic index in animal models, with potent tumor cell inhibition and comparatively lower toxicity to normal cells. Its mechanism of action, while not fully elucidated, appears to involve the disruption of fundamental cellular processes, including amino acid transport and DNA synthesis, leading to cell cycle arrest and cytotoxicity. This technical guide synthesizes the available early-stage research on this compound, presenting quantitative data, detailed experimental protocols, and a proposed mechanistic framework to inform further investigation and drug development efforts.

Preclinical Efficacy

This compound has been evaluated in several preclinical models, demonstrating notable efficacy against both hematological malignancies and solid tumors.

Acute Myelocytic Leukemia (AML)

In a well-established preclinical model for human AML, the Brown Norway rat model, oral administration of this compound resulted in a significant, dose-dependent reduction in leukemic cell burden.[1] Daily treatment regimens achieved an impressive 8-log kill of leukemic cells with only a minor impact on normal hematopoietic stem cells (less than a 1-log kill).[1] Furthermore, a split-dose daily treatment proved even more effective, leading to cures in 40-50% of the animals.[1]

Colorectal Cancer

This compound has also shown significant efficacy against colorectal cancer in both in vivo and in vitro models. In Sprague-Dawley rats with acetoxymethylmethylnitrosamine-induced colorectal carcinomas, this compound was highly effective at various dosages.[2] In vitro studies using human colon cancer cell lines revealed IC50 concentrations in the low microgram per milliliter range.[2]

Table 1: Summary of In Vivo Efficacy of this compound in Colorectal Cancer Model

| Dosage (mg/kg) | T/C% (Median Tumor Volume Treated/Control) | Mortality (%) |

| 10 | 0.4 | 87 |

| 7.7 | 16 | 47 |

| 5.9 | 10.6 | 13 |

| Control | - | 15 |

Source: Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[2]

Table 2: Summary of In Vitro Efficacy of this compound in Human Colon Cancer Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µg/mL) |

| Not Specified | 48 | 1 - 2.2 |

| Not Specified | 72 | 0.6 - 1.6 |

Source: Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[2]

Mechanism of Action

While the precise signaling pathways affected by this compound are not fully mapped, research points to a multi-faceted mechanism of action targeting core cellular processes.

Inhibition of Amino Acid Transport

A key observed effect of this compound is the inhibition of sodium-dependent amino acid transport.[3] Studies in the human colon carcinoma cell line SW707 demonstrated a concentration-dependent decrease in the uptake of the amino acid analog ³H-alpha-aminoisobutyric acid (AIB).[3] This disruption of amino acid import would have profound effects on protein synthesis and overall cellular metabolism, contributing to the observed cytostatic and cytotoxic effects.

Cell Cycle Arrest and Inhibition of DNA Synthesis

This compound has been shown to induce a block at the S-phase of the cell cycle.[3] This is corroborated by findings of a significant decrease in ³H-thymidine incorporation into DNA, indicating an inhibition of DNA synthesis.[3] The S-phase arrest prevents cancer cells from replicating their genome, a critical step for proliferation.

Potential for EGFR Pathway Interaction

While not definitively established in peer-reviewed literature, some commercial sources suggest that this compound's parent structure, 4-amino-N-(2-aminophenyl)-benzamide, may interact with the Epidermal Growth Factor Receptor (EGFR). This interaction is proposed to block cellular proliferation. Further investigation is required to validate this potential mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing this compound on various cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SW707)

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle control wells.

-

Incubate the plate for the desired time points (e.g., 48 and 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells to approximately 70-80% confluency and treat with this compound at various concentrations for a specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy in a Rat Leukemia Model (Brown Norway)

This protocol outlines the general procedure for evaluating the efficacy of this compound in the Brown Norway rat model of AML.

Materials:

-

Brown Norway rats

-

BNML (Brown Norway Myeloid Leukemia) cells

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement (if applicable)

-

Equipment for monitoring animal health

Procedure:

-

Inject a known number of BNML cells intravenously into the tail vein of the rats to establish the leukemia model.

-

Once the leukemia is established (confirmed by peripheral blood smears or other markers), randomize the animals into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., daily single dose or split dose). The control group receives the vehicle.

-

Monitor the animals daily for signs of toxicity and disease progression.

-

Assess the leukemic burden at defined time points using methods such as flow cytometry of peripheral blood or bone marrow, or by monitoring survival.

-

At the end of the study, euthanize the animals and perform necropsies to evaluate the extent of the disease and any organ toxicity.

Toxicity Profile

While showing a promising therapeutic window, this compound is not without toxicity, particularly at higher doses. In the Brown Norway rat leukemia model, daily split-dose treatments, although more effective, also resulted in more pronounced gastrointestinal toxicity.[1] Long-term toxicity studies in rats indicated a potential for this compound to act as a modulator of carcinogenesis, with a suggested hormone-related mechanism of action.

Conclusion and Future Directions

This compound is a preclinical compound with demonstrated antineoplastic activity against AML and colorectal cancer. Its mechanism of action, centered on the disruption of amino acid transport and DNA synthesis, leading to S-phase arrest, presents a compelling rationale for its anticancer effects. While early studies have established a proof-of-concept for its efficacy, a significant amount of research is still required.

Future investigations should focus on:

-

Elucidating the complete signaling pathway: A deeper understanding of the molecular targets of this compound is crucial for rational drug design and combination therapies.

-

Comprehensive toxicity profiling: Further studies are needed to fully characterize the short-term and long-term toxicities of this compound.

-

Pharmacokinetic and pharmacodynamic studies: Detailed PK/PD modeling will be essential for optimizing dosing schedules and predicting clinical outcomes.

-

Evaluation in a broader range of cancer models: The efficacy of this compound should be assessed in other cancer types to identify potential new indications.

The lack of publicly available clinical trial data suggests that the development of this compound may have been discontinued. However, the unique mechanistic insights and promising preclinical efficacy of this compound may warrant a re-evaluation of its therapeutic potential or that of its analogs. The information presented in this guide provides a solid foundation for any such future endeavors.

References

Methodological & Application

Application Notes and Protocols for Dinaline in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Dinaline, an antineoplastic agent, in cell culture experiments. This compound has demonstrated antiproliferative effects and is a precursor to CI-994. It has been studied for its potential in treating conditions like acute myelocytic leukemia.[1]

Data Presentation: this compound Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 227.26 g/mol | [2] |

| Purity | >98% | |

| Solubility in DMSO | Up to 100 mM | |

| Solubility in Ethanol | Up to 25 mM (with warming) | |

| Appearance | Solid |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which can be further diluted to the desired working concentration for cell culture experiments.

Materials:

-

This compound powder (purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, filter-sterilized pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated using its molecular weight (227.26 g/mol ).

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 227.26 g/mol x 1000 mg/g = 22.726 mg

-

-

Weighing this compound:

-

In a sterile microcentrifuge tube, accurately weigh out 22.73 mg of this compound powder using a calibrated analytical balance.

-

Note: It is advisable to weigh a slightly larger amount and then add the corresponding volume of DMSO for precise concentration.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Tightly cap the tube.

-

-

Complete Dissolution:

-

Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed.

-

-

Sterilization and Aliquoting:

-

The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Store the this compound stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

-

Protocol 2: Preparation of this compound Working Solution and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.

Materials:

-

100 mM this compound stock solution in DMSO

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

-

Cultured cells in multi-well plates, flasks, or dishes.

-

Sterile, filter-sterilized pipette tips.

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Determine the Final Working Concentration:

-

The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A typical starting point for dose-response experiments could range from 1 µM to 50 µM.

-

-

Thaw the Stock Solution:

-

Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

-

-

Serial Dilution (Example for a 10 µM final concentration in 1 mL of medium):

-

Intermediate Dilution (optional but recommended for accuracy): Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100. Add 2 µL of the 100 mM stock to 198 µL of complete cell culture medium.

-

Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium to achieve a final concentration of 10 µM.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

-

Cell Treatment:

-

Aspirate the existing medium from the cultured cells.

-

Add the freshly prepared this compound-containing medium (or vehicle control medium) to the cells.

-

Gently swirl the plate or flask to ensure even distribution.

-

-

Incubation:

-

Return the cells to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, cell cycle analysis, or protein expression analysis.

-

Visualizations

This compound's Putative Signaling Pathway

This compound is known to induce changes in DNA synthesis, protein metabolism, and amino acid transport, leading to its antiproliferative effects. The exact molecular targets are not fully elucidated.[1] The diagram below illustrates a generalized pathway of its cellular effects.

Caption: Putative mechanism of this compound's antiproliferative effects.

Experimental Workflow for this compound Dissolution and Cell Treatment

The following diagram outlines the logical workflow from dissolving this compound to treating cells for experimental analysis.

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for Dinaline-Induced Apoptosis

Topic: Optimal Concentration of Dinaline for Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational compound that has demonstrated potent pro-apoptotic activity in a range of preclinical cancer models. These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for inducing and quantifying apoptosis using this compound. The information presented is intended to guide researchers in utilizing this compound as a tool for cancer research and therapeutic development.

Mechanism of Action